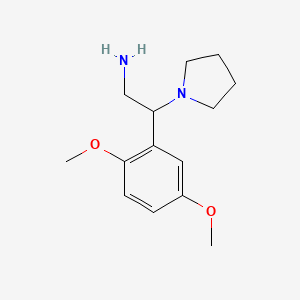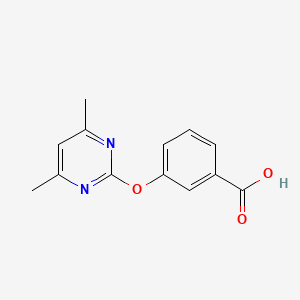
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 218.13 . It is also known as 5-chloro-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is1S/C10H12ClN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a solid at room temperature . . The compound’s InChI key isROFGJRAIZDETPN-UHFFFAOYSA-N .
Scientific Research Applications
Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including aromatic and aliphatic amines. Ozone and Fenton processes have been highlighted as particularly reactive towards these compounds. The degradation is highly pH-sensitive, and cavitation has emerged as a promising pre-treatment method for cost reduction. Hybrid methods under optimized conditions show synergistic effects, emphasizing the need for tailored solutions for specific effluents (Bhat & Gogate, 2021).
Industrial Applications of Amino-1,2,4-triazoles
Amino-1,2,4-triazoles, as a raw material for the fine organic synthesis industry, have been utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These compounds play a critical role in agriculture and medicine, including the production of plant protection products and drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).
Pharmacological Potential of Chlorogenic Acid
Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertensive, and CNS stimulatory roles. CGA modulates lipid metabolism and glucose, offering therapeutic potential for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. It underscores the importance of exploring natural compounds for their multifaceted therapeutic benefits (Naveed et al., 2018).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have been studied for their syntheses, structures, properties, and benefits of amino functionality towards potential applications, especially CO2 capture. The development of these MOFs through various synthesis methods highlights the strong interaction between CO2 and basic amino functionalities, showcasing the potential of amine-functionalized MOFs in catalysis and environmental applications (Lin, Kong, & Chen, 2016).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOKRDWQNPAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)







